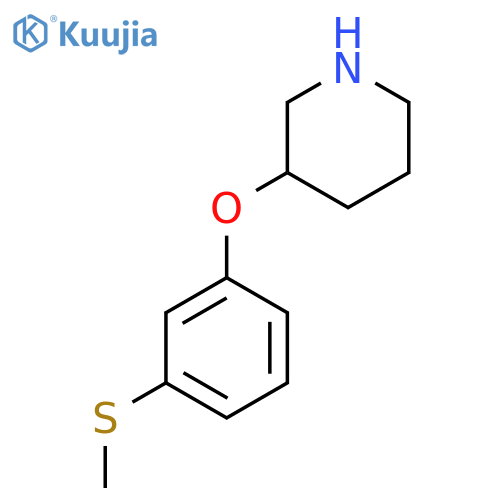Cas no 2229018-42-0 (3-3-(methylsulfanyl)phenoxypiperidine)
3-3-(メチルスルファニル)フェノキシピペリジンは、有機合成化学において重要な中間体として利用される化合物です。その構造的特徴として、ピペリジン環とフェノキシ基が結合しており、さらにメチルスルファニル基が付加することで、独特の電子特性と反応性を示します。この化合物は、医薬品や農薬の開発において、活性成分の骨格として応用される可能性があります。特に、硫黄原子を含むため、分子間相互作用や代謝安定性の向上が期待されます。合成経路の効率性と高い純度が確保できる点も、研究用途での利点です。

2229018-42-0 structure
商品名:3-3-(methylsulfanyl)phenoxypiperidine
3-3-(methylsulfanyl)phenoxypiperidine 化学的及び物理的性質
名前と識別子
-
- 3-3-(methylsulfanyl)phenoxypiperidine
- 3-[3-(methylsulfanyl)phenoxy]piperidine
- EN300-1749924
- 2229018-42-0
-
- インチ: 1S/C12H17NOS/c1-15-12-6-2-4-10(8-12)14-11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3
- InChIKey: YBFMTOOVGFULFE-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=CC=CC(=C1)OC1CNCCC1
計算された属性
- せいみつぶんしりょう: 223.10308534g/mol
- どういたいしつりょう: 223.10308534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-3-(methylsulfanyl)phenoxypiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1749924-10.0g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 10g |
$4421.0 | 2023-05-26 | ||
| Enamine | EN300-1749924-1.0g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 1g |
$1029.0 | 2023-05-26 | ||
| Enamine | EN300-1749924-10g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 10g |
$4421.0 | 2023-09-20 | ||
| Enamine | EN300-1749924-0.25g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 0.25g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1749924-0.05g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 0.05g |
$864.0 | 2023-09-20 | ||
| Enamine | EN300-1749924-2.5g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 2.5g |
$2014.0 | 2023-09-20 | ||
| Enamine | EN300-1749924-0.1g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 0.1g |
$904.0 | 2023-09-20 | ||
| Enamine | EN300-1749924-5.0g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 5g |
$2981.0 | 2023-05-26 | ||
| Enamine | EN300-1749924-0.5g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 0.5g |
$987.0 | 2023-09-20 | ||
| Enamine | EN300-1749924-1g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 1g |
$1029.0 | 2023-09-20 |
3-3-(methylsulfanyl)phenoxypiperidine 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
2229018-42-0 (3-3-(methylsulfanyl)phenoxypiperidine) 関連製品
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2039-76-1(3-Acetylphenanthrene)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
